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Compound of Interest

Compound Name: Mevociclib

Cat. No.: B609009 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity of Mevociclib (SY-1365), a

Cyclin-Dependent Kinase 7 (CDK7) inhibitor, with other known CDK7 inhibitors. The

information presented is based on available preclinical data to facilitate an independent

assessment of its specificity.

Executive Summary
Mevociclib (SY-1365) is a potent, covalent inhibitor of CDK7 with a reported high degree of

selectivity.[1] This guide summarizes the publicly available data on Mevociclib's kinase profile

and compares it against other selective CDK7 inhibitors, including THZ1, YKL-5-124, BS-181,

Samuraciclib (CT7001), and SY-5609. While data from the developing company indicates high

selectivity, a comprehensive, independent, head-to-head kinome-wide comparison remains to

be published. This guide aims to collate the existing data to provide a resource for researchers

evaluating CDK7 inhibitors for their studies.

Comparison of CDK7 Inhibitor Selectivity
The following table summarizes the reported biochemical potencies of Mevociclib and other

selective CDK7 inhibitors. The data is compiled from various sources, and direct comparison

should be approached with caution due to potential variations in assay conditions.
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Inhibitor Type
CDK7
IC50/K_i_/K_d_

Selectivity Notes

Mevociclib (SY-1365) Covalent
K_i_ = 17.4 nM, IC50

= 20 nM[1]

Data from the

developer indicates

high selectivity. A

kinome scan at 1µM

showed >90%

inhibition of only 8 out

of 468 kinases.

THZ1 Covalent IC50 = 3.2 nM[2][3]

Potent CDK7 inhibitor,

but also targets

CDK12 and CDK13.

[4]

YKL-5-124 Covalent

IC50 = 9.7 nM

(CDK7/Mat1/CycH)[5]

[6][7]

Over 100-fold

selective for CDK7

over CDK2 and

CDK9; inactive

against CDK12/13.[5]

IC50 for CDK2 is 1300

nM and for CDK9 is

3020 nM.[7]

BS-181 Non-covalent IC50 = 21 nM[8][9][10]

Over 40-fold selective

for CDK7 over CDK1,

2, 4, 5, 6, and 9.[8]

IC50 for CDK2 is 880

nM.[9]

Samuraciclib

(CT7001)
Non-covalent IC50 = 41 nM[11]

15-fold selective over

CDK2 (IC50 = 578

nM).[11]

SY-5609 Non-covalent K_d_ = 0.065 nM[12] Highly selective with

poor inhibition of

CDK2 (Ki=2600 nM),

CDK9 (Ki=960 nM),
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and CDK12 (Ki=870

nM).[12]

Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches discussed, the

following diagrams are provided.
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Caption: CDK7 Signaling Pathway and Point of Mevociclib Intervention.
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Caption: General Experimental Workflow for Kinase Selectivity Profiling.

Experimental Protocols
Detailed experimental protocols are critical for the independent verification and comparison of

inhibitor selectivity. Below are generalized methodologies for commonly used assays in kinase

inhibitor profiling.

Biochemical Kinase Inhibition Assay (e.g., Adapta™
Universal Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the

phosphorylation reaction.
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Reaction Setup: A reaction mixture is prepared containing the purified kinase of interest (e.g.,

CDK7/Cyclin H/MAT1 complex), a specific peptide substrate, and ATP in a suitable reaction

buffer.

Inhibitor Addition: The test inhibitor (e.g., Mevociclib) is serially diluted and added to the

reaction mixture. A DMSO control is run in parallel.

Kinase Reaction: The reaction is initiated by the addition of the kinase and incubated at room

temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

Detection: A detection solution containing a europium-labeled anti-ADP antibody, an Alexa

Fluor® 647-labeled ADP tracer, and EDTA (to stop the reaction) is added.

Signal Measurement: The plate is read on a time-resolved fluorescence resonance energy

transfer (TR-FRET) compatible plate reader. The signal is inversely proportional to the

amount of ADP produced.

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and

the IC50 value is determined by fitting the data to a dose-response curve.

Kinome-wide Selectivity Profiling (e.g., KINOMEscan™)
This is a competition binding assay that quantitatively measures the interaction of a test

compound with a large panel of kinases.

Assay Principle: Kinases are tagged with DNA and immobilized on a solid support. The test

compound is incubated with the kinase panel in the presence of an active-site directed

ligand.

Competition: The amount of the active-site directed ligand bound to each kinase is quantified

using quantitative PCR (qPCR) of the DNA tag. The test compound's ability to displace the

ligand is measured.

Data Output: Results are typically reported as the percentage of the control (%Ctrl), where a

lower percentage indicates stronger binding of the test compound. This can be used to

generate a comprehensive selectivity profile across the kinome.
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Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement of a drug in a cellular environment by

measuring the thermal stability of the target protein.

Cell Treatment: Intact cells are treated with the test inhibitor or a vehicle control for a

specified time.

Thermal Challenge: The treated cells are heated to a range of temperatures, causing protein

denaturation and aggregation.

Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the

aggregated proteins by centrifugation.

Protein Detection: The amount of soluble target protein (e.g., CDK7) in the supernatant is

quantified, typically by Western blotting or mass spectrometry.

Data Analysis: Ligand binding stabilizes the protein, resulting in a higher melting

temperature. The shift in the melting curve in the presence of the inhibitor indicates target

engagement.

Conclusion
Mevociclib is a potent and, based on initial reports, a selective CDK7 inhibitor. However, for a

definitive and independent verification of its selectivity profile, further studies, particularly head-

to-head comparative kinome-wide screens against other CDK7 inhibitors performed by

independent research groups, are warranted. The experimental protocols outlined in this guide

provide a framework for such comparative analyses, which are essential for the rigorous

evaluation of kinase inhibitors in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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